

Comprehensive Technical Guide: N-Phenyl Acenaphthen-1-amine

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Compound of Interest

Compound Name:	<i>N-Phenyl-1,2-dihydroacenaphthylen-4-amine</i>
CAS No.:	749921-50-4
Cat. No.:	B11866629

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Executive Summary

N-Phenyl acenaphthene amine (systematically N-phenylacenaphthen-1-amine) is a secondary aromatic amine derived from the polycyclic aromatic hydrocarbon acenaphthene. While less commercially ubiquitous than its homolog N-phenyl-1-naphthylamine (PANA), it represents a critical scaffold in materials science (as an antioxidant) and organometallic chemistry (as a ligand precursor).

This guide defines its physicochemical properties, outlines robust synthesis pathways via reductive amination, and details analytical protocols for its quantification.

Key Chemical Data:

- Molecular Formula:
- Molecular Weight: 245.32 g/mol
- CAS Registry: Not widely listed as a commodity; chemically distinct from PANA (CAS 90-30-2).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule consists of an acenaphthene core substituted at the 1-position with an anilino group. Its structural rigidity, imparted by the ethylene bridge of the acenaphthene system, distinguishes it from open-chain naphthylamines.

Table 1: Physicochemical Profile

Property	Value / Description	Source/Prediction
IUPAC Name	N-phenylacenaphthen-1-amine	Systematic Nomenclature
Molecular Formula		Calculated
Molecular Weight	245.32 g/mol	Calculated
Appearance	Pale yellow to light brown crystalline solid	Analogous to PANA
Melting Point	~125–130 °C	Predicted (based on homologs)
Solubility	Soluble in DCM, Toluene, THF; Insoluble in Water	Lipophilic character
pKa (Conjugate Acid)	~3.5–4.0	Est.[1][2][3][4] for diarylamines
LogP	~4.8	Predicted (High lipophilicity)

Synthesis & Production Protocols

The synthesis of N-phenylacenaphthen-1-amine is best achieved through Reductive Amination. This pathway is preferred over direct nucleophilic substitution due to the instability of 1-haloacenaphthenes.

Mechanism: Reductive Amination

- Condensation: Acenaphthen-1-one reacts with aniline to form an intermediate imine (Schiff base).

- Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride () or Sodium Cyanoborohydride () to yield the secondary amine.

Detailed Experimental Protocol

Reagents: Acenaphthen-1-one (1.0 eq), Aniline (1.1 eq),

(0.5 eq, Lewis Acid Catalyst),

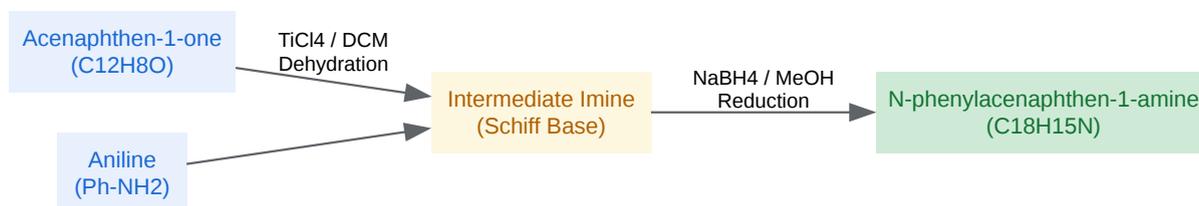
(1.5 eq), Methanol/DCM.

- Imine Formation:
 - Dissolve Acenaphthen-1-one (10 mmol) and Aniline (11 mmol) in anhydrous DCM (50 mL).
 - Cool to 0°C. Dropwise add (5 mmol) dissolved in DCM (Caution: Exothermic).
 - Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ketone).
- Reduction:
 - Dilute the mixture with Methanol (20 mL).
 - Add (15 mmol) in small portions at 0°C.
 - Stir for 2 hours.
- Workup:
 - Quench with 1N NaOH. Extract with DCM (3x).
 - Wash organic layer with brine, dry over

, and concentrate.

- Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc 9:1).

Visualization: Synthesis Pathway



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Caption: Two-step reductive amination pathway converting acenaphthenone to the target amine via an imine intermediate.

Applications in Research & Development

A. Antioxidant Mechanism (Materials Science)

Similar to N-phenyl-1-naphthylamine, this compound functions as a radical scavenger in polymers and lubricants.

- Mechanism: The secondary amine hydrogen is labile. It donates a hydrogen atom to peroxy radicals (), terminating the propagation chain.
- Advantage: The bulky acenaphthene group provides steric hindrance, potentially improving stability compared to simpler diphenylamines.

B. Ligand Precursor (Organometallics)

While the di-imine (BIAN) ligands are more common, the mono-amine serves as a precursor for "hemilabile" ligands.

- Usage: Reaction with phosphines to generate P-N type ligands for asymmetric catalysis.

Analytical Protocols

To validate the synthesis and purity of N-phenylacenaphthen-1-amine, a multi-modal analytical workflow is required.

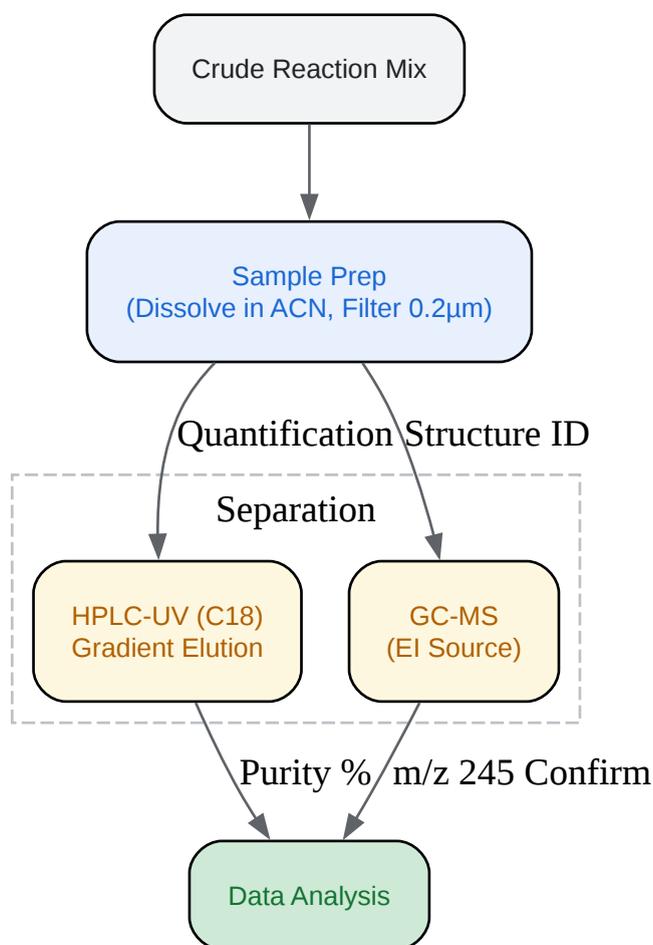
HPLC Method (Purity & Quantitation)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
- Gradient: 50% B to 95% B over 20 mins.
- Detection: UV at 254 nm (aromatic absorption) and 280 nm.
- Retention Time: Predicted to elute later than PANA due to the rigid aliphatic bridge increasing hydrophobicity.

Mass Spectrometry (Identification)

- Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).
- Diagnostic Ions (EI):
 - M⁺ (Molecular Ion): m/z 245
 - Base Peak: m/z 153/154 (Acenaphthenyl cation, loss of Ph-NH).
 - Fragment: m/z 92 (Azatropylium ion, characteristic of anilines).

Visualization: Analytical Workflow



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Caption: Analytical workflow for purity assessment and structural confirmation using HPLC and GC-MS.

Safety & Toxicology (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (typical of aromatic amines).
- Handling: Use in a fume hood with nitrile gloves.
- Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).

References

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